2-(4-chlorophenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-29-19-8-5-15(18-13-27-20(24-18)9-10-22(26-27)30-2)12-17(19)25-21(28)11-14-3-6-16(23)7-4-14/h3-10,12-13H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMHLEBVGQSGNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(2-Fluoro-5-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl)-2-(4-Fluorophenyl)Acetamide
- Structural Differences :
- Substitution of 4-chlorophenyl with 4-fluorophenyl .
- Addition of a 2-fluoro group on the central phenyl ring.
- Implications :
- Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets compared to chlorine.
- The 2-fluoro substituent could influence steric interactions or metabolic stability.
2-(4-Ethoxyphenyl)-N-(4-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl)Acetamide
- Structural Differences :
- Replacement of 4-chlorophenyl with 4-ethoxyphenyl .
- The central phenyl group is substituted at the para position instead of meta .
2-Ethoxy-N-(2-Methoxy-5-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl)Benzamide
- Structural Differences :
- Acetamide bridge replaced with benzamide .
- Introduction of a 2-ethoxy group on the benzamide ring.
- Implications :
- Benzamide’s rigidity may restrict conformational flexibility, impacting binding kinetics.
- Ethoxy groups could modulate lipophilicity and membrane permeability.
N-(2-Methoxy-5-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl)Butyramide
- Structural Differences :
- Substitution of acetamide with butyramide .
- Absence of the 4-chlorophenyl group.
- Implications: Longer alkyl chains (butyramide) may enhance hydrophobic interactions but reduce solubility.
Key Structural and Functional Trends
Q & A
Basic: What synthetic strategies are recommended for achieving high-purity 2-(4-chlorophenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide?
Methodological Answer:
- Stepwise Functionalization : Begin with the preparation of the imidazo[1,2-b]pyridazine core via cyclization of 6-methoxypyridazine-2-amine with α-bromoacetophenone derivatives under reflux in ethanol (70–80°C, 6–8 hours) .
- Coupling Reactions : Use Ullmann or Buchwald-Hartwig coupling to attach the 4-chlorophenylacetamide moiety to the methoxyphenyl group. Optimize palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in anhydrous DMF at 100–120°C .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in methanol/water (7:3 v/v) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (400–600 MHz, DMSO-d₆) to confirm substitution patterns, particularly the methoxy groups (δ 3.8–4.0 ppm) and imidazo[1,2-b]pyridazine protons (δ 7.5–8.5 ppm). Assign aromatic protons using 2D-COSY and HSQC .
- X-ray Crystallography : Resolve the crystal structure to verify the spatial arrangement of the imidazo[1,2-b]pyridazine and acetamide moieties. Crystallize in dichloromethane/hexane and analyze using Mo-Kα radiation (λ = 0.71073 Å) .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI⁺), targeting the [M+H]⁺ ion at m/z 450.12 (calculated for C₂₃H₂₀ClN₃O₃) .
Basic: What in vitro models are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Anticancer Screening : Test cytotoxicity in NCI-60 cell lines (e.g., MCF-7, A549) using MTT assays (48–72 hours, 1–100 µM). Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
- Kinase Inhibition : Assess activity against kinases (e.g., EGFR, BRAF) via competitive binding assays (ADP-Glo™ Kinase Assay) at 10 µM. Prioritize kinases with structural homology to the compound’s imidazo-pyridazine core .
- Metabolic Stability : Use liver microsomes (human/rat) to estimate hepatic clearance. Incubate at 37°C with NADPH and quantify parent compound via LC-MS/MS .
Advanced: How can researchers resolve discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
- Mechanistic Profiling : Perform transcriptomics (RNA-seq) on sensitive vs. resistant cell lines to identify differentially expressed genes (e.g., apoptosis regulators, drug efflux pumps) .
- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct binding to hypothesized targets (e.g., kinases). Compare melting curves with/without compound treatment .
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate intracellular drug concentrations (LC-MS/MS) with cytotoxicity to rule out bioavailability issues .
Advanced: What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to the methoxy groups to enhance solubility and oral bioavailability .
- Formulation Optimization : Use lipid-based nanoemulsions (Labrafil®) or cyclodextrin complexes to improve aqueous solubility. Characterize particle size (DLS) and stability (48-hour incubation at 37°C) .
- Metabolic Blocking : Fluorinate metabolically labile positions (e.g., para to methoxy groups) to reduce CYP450-mediated oxidation. Validate via microsomal stability assays .
Advanced: How to design experiments to elucidate the mechanism of action (MoA)?
Methodological Answer:
- CRISPR-Cas9 Knockout Screens : Identify gene knockouts that confer resistance/sensitivity to the compound in HAP1 cells. Analyze enriched pathways (e.g., DNA repair, kinase signaling) .
- Phosphoproteomics : Quantify changes in phosphorylation events (LC-MS/MS) post-treatment to map kinase inhibition profiles .
- In Silico Docking : Model the compound’s interaction with potential targets (e.g., kinases) using Schrödinger Suite. Validate top hits with surface plasmon resonance (SPR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
